molecular formula C15H19N3OS B7773280 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B7773280
M. Wt: 289.4 g/mol
InChI Key: YHRBMZRRZRZZSA-UHFFFAOYSA-N
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butylphenyl group attached to the thiadiazole ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-tert-butylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole ring with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted amides or other derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). Additionally, the compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.

Comparison with Similar Compounds

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds, such as:

  • N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
  • N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)propanamide
  • N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine

These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the thiadiazole ring and the propanamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound belonging to the thiadiazole family, known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H23N3OS
  • Molecular Weight : 317.45 g/mol
  • CAS Number : 312511-82-3

The compound features a thiadiazole ring with a tert-butylphenyl substituent and a propanamide functional group. This unique structure contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in proliferation and inflammation:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells by targeting specific enzymes and proteins that regulate cell cycle progression. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of p53 expression levels .
  • Anti-inflammatory Effects : this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansLow activity

These results suggest that while the compound shows promise as an antimicrobial agent, further optimization may be necessary for enhanced efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)10.38Induction of apoptosis via caspase activation
HeLa (Cervical cancer)15.00Cell cycle arrest at G0-G1 phase
A549 (Lung cancer)12.50Inhibition of cell proliferation

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives, including this compound:

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives with similar structures exhibited higher anticancer activity than conventional chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of thiadiazole compounds. The study found that these compounds could significantly reduce inflammatory markers in animal models .
  • Antimicrobial Screening : A comprehensive review indicated that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. The review emphasized the need for further structural modifications to enhance their therapeutic profiles .

Properties

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-12(19)16-14-18-17-13(20-14)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRBMZRRZRZZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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